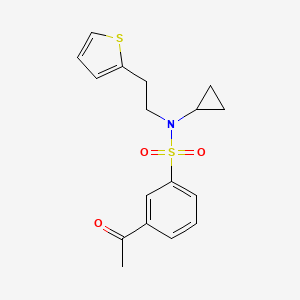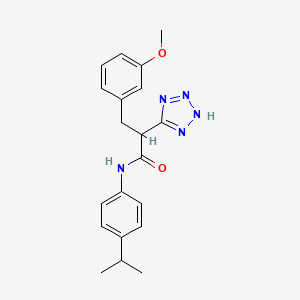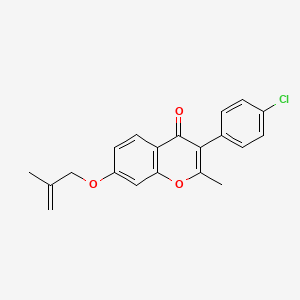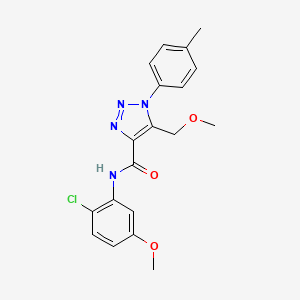
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom1. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science1. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates2. A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester2. However, the specific synthesis process for “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is not directly provided in the available literature. However, it is known that thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S2.Chemical Reactions Analysis
The specific chemical reactions involving “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” are not detailed in the available literature. However, thiophene derivatives are known to undergo a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” are not directly provided in the available literature.Scientific Research Applications
Synthesis and Medicinal Applications
Sulfonamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and characterization of celecoxib derivatives explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, revealing that certain compounds exhibited significant therapeutic potential without causing tissue damage in vital organs compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013). Another research focused on thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial properties on cotton fabrics, highlighting the utility of such compounds in materials science (H. Mohamed et al., 2020).
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have also been synthesized to investigate their in vitro anticancer activity, with some compounds showing higher activity than standard drugs against specific cancer cell lines. This indicates the potential of sulfonamide compounds in developing new therapeutic agents for cancer treatment (M. Ghorab et al., 2015).
Antimicrobial Activity
The development of tetra-substituted thiophene derivatives through a one-pot three-component method has been reported, where the synthesized compounds were screened for antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents to combat resistant pathogens (Pravinkumar N. Sable et al., 2014).
Safety And Hazards
Future Directions
Thiophene and its derivatives have been recognized as an important class of compounds with diverse biological activities and applications in medicinal chemistry and material science1. Therefore, the synthesis and investigation of new structural prototypes like “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” with more effective pharmacological activity is a topic of interest for future research1.
properties
IUPAC Name |
3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIMSMKYJMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)




![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

